molecular formula C20H18N4O3S B2993193 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide CAS No. 1251632-64-0

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide

Cat. No.: B2993193
CAS No.: 1251632-64-0
M. Wt: 394.45
InChI Key: YUAVKYLQIRIVGD-UHFFFAOYSA-N
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Description

This compound features a bicyclic pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a phenyl substituent at the 4-position, and an acetamide side chain linked to a phenyl group. The sulfone group (dioxido) enhances electron-withdrawing properties, while the phenyl and acetamide moieties contribute to its hydrophobic and hydrogen-bonding capabilities, respectively. The pyrido-thiadiazine system is a heterocyclic scaffold known for pharmacological relevance, particularly in modulating enzyme targets such as kinases or ion channels .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAVKYLQIRIVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide , with CAS number 1251632-64-0 , is a member of the pyrido-thiadiazine derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The structural features and biological implications of this compound are discussed below.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of 394.4 g/mol . The compound contains a pyrido-thiadiazine core that is known for its diverse biological activities.

Key Characteristics

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
CAS Number1251632-64-0

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer properties against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds structurally related to 2-(1,1-dioxido-4-phenyl...) have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .

Enzyme Modulation

The compound has been investigated for its role as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. In vitro studies demonstrated that certain derivatives enhanced AMPA receptor activity more effectively than standard reference compounds like diazoxide and aniracetam . This suggests potential applications in neuropharmacology.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Similar thiadiazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The structure of 2-(1,1-dioxido-4-phenyl...) may contribute to its efficacy as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. Modifications in its molecular structure can significantly impact binding affinity and selectivity towards these targets. For example:

  • Binding Affinity : Changes in substituents on the phenyl or acetamide groups can enhance or reduce the interaction with target proteins.
  • Receptor Modulation : The ability to modulate AMPA receptor activity suggests that it may influence neurotransmitter release and neuronal excitability.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Anticancer Activity : A series of pyrido-thiadiazine derivatives were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM depending on structural variations .
  • Neuropharmacological Assessment : In experiments conducted on Xenopus oocytes, certain derivatives demonstrated enhanced AMPA receptor currents, indicating their potential as cognitive enhancers or neuroprotective agents .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide":

Basic Information

  • Common Name: this compound .
  • CAS Number: 1251632-64-0 .
  • Molecular Formula: C20H18N4O3S .
  • Molecular Weight: 394.4 .

Potential Applications

The search results suggest that this compound, and related compounds, have potential applications in medicinal chemistry. Specifically, these compounds may:

  • Modulate enzyme activity.
  • Serve as pharmacological agents.
  • Possess anti-inflammatory and anti-cancer properties.

Structural Information

The compound is a pyrido-thiadiazine derivative, containing sulfur and nitrogen in its ring structure, which is of interest in drug design and development.

Synthesis

The synthesis of this compound typically involves multi-step reactions, and specific reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity.

Reactions

The compound is expected to participate in various chemical reactions due to its functional groups, which is crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.

Related Compounds

Comparison with Similar Compounds

Target Compound

  • Core : Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide.
  • Substituents : Phenyl at C4, acetamide at C2.

Comparable Compounds

4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) Core: 1,2-Thiazinane-1,1-dioxide (non-fused six-membered ring). Substituents: Bromo-dimethylphenoxy at C3. Synthesis: Ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .

5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40)

  • Core : 1,2-Thiazinan-3-one-1,1-dioxide.
  • Substituents : Aryl at C4.
  • Synthesis : NaOMe-mediated cyclization followed by Suzuki coupling (74% yield) .

4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Compound)

  • Core : Pyrido[4,3-e][1,2,4]thiadiazin-3-one-1,1-dioxide (different ring fusion: [4,3-e] vs. [2,3-e]).
  • Substituents : m-Tolyl at C4.
  • Relevance : Pharmacopeial standard for related impurities .

2-(2-Aryl-4-methyl-1,3,6-trioxooctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-arylacetamides (1a–e)

  • Core : Pyrrolo[3,4-c]pyridine with epithio and trioxo groups.
  • Substituents : Aryl groups at C2 and acetamide.
  • Synthesis : Thioacetamide + N-arylmaleimide in 1,4-dioxane (50°C, 12–15 h) .

Substituent Variations

Compound Core Heterocycle C4 Substituent Acetamide Substituent Key Synthetic Step(s) Yield
Target Compound Pyrido[2,3-e]thiadiazine-dioxide Phenyl N-phenyl Likely involves Suzuki coupling* N/A
Compound 35 1,2-Thiazinane-dioxide Bromo-dimethylphenoxy N/A Ring-opening reaction 66%
Compound 40 1,2-Thiazinan-3-one-dioxide Aryl N/A Cyclization + Suzuki coupling 74%
USP Compound Pyrido[4,3-e]thiadiazine-dioxide m-Tolyl N/A Not specified N/A
Compound 1a Pyrrolo[3,4-c]pyridine Aryl + methyl N-aryl Maleimide-thioacetamide reaction 80%†
Compound Pyrido[2,3-e]thiadiazine-dioxide 4-Methylphenyl N-(4-methylbenzyl) Likely similar to target with methyl groups N/A

*Inferred from analogous Suzuki coupling in compound 40 .
†Yield for intermediate 36.

Key Structural and Functional Differences

Heterocyclic Core: The target’s pyrido[2,3-e]thiadiazine-dioxide system is distinct from thiazinane (non-fused) or pyrrolopyridine cores. This affects ring strain, electron distribution, and binding pocket compatibility . The USP compound’s pyrido[4,3-e] fusion alters the spatial arrangement of substituents compared to the target’s [2,3-e] system .

Substituent Effects: Phenyl vs.

Synthetic Complexity :

  • The target likely requires multi-step synthesis involving cyclization and cross-coupling (e.g., Suzuki), similar to compound 40 .
  • Thioacetamide-based syntheses (e.g., compound 1a) are simpler but yield structurally distinct scaffolds .

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